3-Methoxycinnamaldehyde 3-Methoxycinnamaldehyde
Brand Name: Vulcanchem
CAS No.: 56578-36-0
VCID: VC3830870
InChI: InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+
SMILES: COC1=CC=CC(=C1)C=CC=O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

3-Methoxycinnamaldehyde

CAS No.: 56578-36-0

Cat. No.: VC3830870

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxycinnamaldehyde - 56578-36-0

Specification

CAS No. 56578-36-0
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (E)-3-(3-methoxyphenyl)prop-2-enal
Standard InChI InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+
Standard InChI Key XHYAQFCRAQUBTD-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C=CC=O
Canonical SMILES COC1=CC=CC(=C1)C=CC=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Methoxycinnamaldehyde (C₁₀H₁₀O₂) has a molecular weight of 162.19 g/mol and an IUPAC name of (2E)-3-(3-methoxyphenyl)prop-2-enal . The compound’s structure consists of a propenal backbone linked to a 3-methoxyphenyl group, with the double bond in the trans (E) configuration (Fig. 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₀H₁₀O₂
Average mass162.19 g/mol
Boiling point535.10 K (calc.)
Melting point300.55 K (calc.)
Vapor pressure (25°C)0.3155 Pa

The methoxy group at the 3-position influences electronic distribution, affecting reactivity and intermolecular interactions .

Synthesis and Industrial Production

Aldol Condensation Methodology

A patented synthesis route involves aldol condensation between 3-methoxybenzaldehyde and acetaldehyde under basic conditions . Key steps include:

  • Reagent preparation: Mixing 3-methoxybenzaldehyde with aqueous sodium hydroxide.

  • Reaction: Adding acetaldehyde dropwise at 5–25°C for 12–24 hours.

  • Purification: Crystallization from methanol yields >95% pure product .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature5–25°C
Time12–24 hours
Yield57–95%
Purity≥95%

This method avoids hazardous catalysts, aligning with green chemistry principles .

Physicochemical and Thermodynamic Properties

Thermodynamic Stability

Calculations using the Joback method reveal critical thermodynamic parameters:

  • Heat capacity (Cₚ): 282.74–346.28 J/mol·K (535.10–753.45 K) .

  • Enthalpy of vaporization (ΔvapH°): 49.88 kJ/mol .

  • Critical temperature (Tₐ): 753.45 K .

Table 3: Thermodynamic Data

PropertyValue RangeConditions
Heat capacity (Cₚ,gas)282.74–346.28 J/mol·K535.10–753.45 K
Viscosity (η)0.0001937–0.0017915 Pa·s300.55–535.10 K

These properties inform industrial handling, such as distillation and storage .

Spectroscopic Characterization

Vibrational and Electronic Spectra

  • FT-IR: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C asymmetric stretch) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 9.65 (d, J=7.8 Hz, 1H, CHO), 7.45–7.30 (m, 4H, aromatic), 6.70 (d, J=16 Hz, 1H, CH=CH), 3.85 (s, 3H, OCH₃) .

    • ¹³C NMR: δ 194.2 (CHO), 153.1 (C-OCH₃), 130.5–114.2 (aromatic), 123.4 (CH=CH) .

Mass spectrometry (EI) shows a base peak at m/z 162 (M⁺), with fragmentation patterns confirming the aldehyde and methoxy groups .

CompoundIC₅₀ (NO inhibition)Target Pathway
3-MethoxycinnamaldehydeNot reportedN/A
4-Hydroxy-3-methoxy55 µMPKCθ/NF-κB
o-Methoxy35 µMMAP kinase

These findings suggest that methoxy positioning critically influences bioactivity, warranting further study of the 3-methoxy variant.

ParameterRecommendation
Personal protective equipmentGloves, goggles
VentilationFume hood required
StorageCool, dry environment

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